molecular formula C10H12O3 B12502772 Methyl 2-hydroxy-3-methylphenylacetate

Methyl 2-hydroxy-3-methylphenylacetate

Cat. No.: B12502772
M. Wt: 180.20 g/mol
InChI Key: ZTUYHKMIELQBGJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methylphenylacetate, also known as benzeneacetic acid, 2-hydroxy-3-methyl-, methyl ester, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-methylphenylacetate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methylphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-methylphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methylphenylacetate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-hydroxy-3-methylphenylacetate, also known as methyl 2-(4-hydroxy-3-methylphenyl)acetate, is an organic compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 64360-47-0
  • Synonyms : Methyl 3-methylsalicylate, methyl o-cresotinate

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antioxidant Properties : This compound has been shown to possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Potential : Preliminary studies show that it may inhibit the proliferation of cancer cells, particularly in leukemia models, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.
  • Interaction with Cellular Receptors : It potentially interacts with receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

A study evaluated the effects of this compound on MV4;11 acute myeloid leukemia cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.794 µM, showcasing its potent antiproliferative effects compared to standard treatments .

CompoundIC50 (µM)Cell Line
This compound0.794MV4;11 (AML)
(+)-JQ10.242MV4;11 (AML)

Antimicrobial Efficacy

In another study, the antimicrobial properties were tested against various bacterial strains. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential application in developing antimicrobial agents .

Safety and Toxicity

The safety profile of this compound is essential for its therapeutic use. Current data suggest that it does not significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a low potential for drug-drug interactions . However, further toxicological studies are warranted to fully understand its safety in clinical settings.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(2-hydroxy-3-methylphenyl)acetate

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-8(10(7)12)6-9(11)13-2/h3-5,12H,6H2,1-2H3

InChI Key

ZTUYHKMIELQBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)OC)O

Origin of Product

United States

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